molecular formula C9H10ClF2N B11728098 5,6-Difluoro-indan-2-ylamine hydrochloride

5,6-Difluoro-indan-2-ylamine hydrochloride

Cat. No.: B11728098
M. Wt: 205.63 g/mol
InChI Key: AWYTYXIPCLDPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound with the molecular formula C9H9F2N. It is known for its unique structure, which includes two fluorine atoms attached to an indane ring. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the fluorination of an indane derivative followed by amination. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and amination reagents like ammonia or amines under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination and amination processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-difluoro-2,3-dihydro-1H-inden-1-ol
  • 5,6-difluoro-2,3-dihydro-1H-inden-2-amine
  • 2-amino-5,6-difluoroindane

Uniqueness

5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous .

Biological Activity

5,6-Difluoro-indan-2-ylamine hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including enzyme inhibition properties, mechanism of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound features a molecular formula of C9H10ClF2NC_9H_{10}ClF_2N and a molecular weight of 205.63 g/mol. The compound consists of an indane ring with two fluorine atoms at the 5 and 6 positions and an amine group at the 2 position, which enhances its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The presence of fluorine atoms increases its binding affinity to specific enzymes, making it a candidate for drug development targeting various disease mechanisms. Notably, studies have shown its potential as an inhibitor for cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Table 1: Inhibition Potency Against COX Enzymes

CompoundIC50 (µM)
5,6-Difluoro-indan-2-ylamine HCl0.052
Reference Compound A0.066
Reference Compound B0.12

The data above illustrates the comparative potency of this compound against COX enzymes relative to other compounds.

The mechanism through which this compound exerts its biological effects involves binding to the active sites of target enzymes, thereby inhibiting their activity. This action potentially disrupts various biochemical pathways involved in disease progression, particularly in inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Anti-inflammatory Activity : A study demonstrated that the compound effectively reduced inflammation markers in animal models by inhibiting COX enzymes .
  • Cancer Therapeutics : Research has suggested that the compound may play a role in cancer therapy by targeting pathways associated with tumor growth and metastasis.
  • Selectivity Studies : Comparative analyses against similar compounds revealed that this compound has a higher selectivity towards specific COX isoforms compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Structural Analogues

Compound NameStructural FeaturesBiological Activity
5,6-Difluoro-2,3-dihydro-1H-inden-1-olHydroxyl group instead of amineModerate COX inhibition
5,6-Difluoro-2,3-dihydro-1H-inden-2-amineLacks hydrochloride formLow COX inhibition
2-Amino-5,6-difluoroindaneBasic indane structure with amino group at different positionMinimal enzyme inhibition

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity profile compared to similar compounds.

Properties

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C9H9F2N.ClH/c10-8-3-5-1-7(12)2-6(5)4-9(8)11;/h3-4,7H,1-2,12H2;1H

InChI Key

AWYTYXIPCLDPNO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC(=C(C=C21)F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.